5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound with the molecular formula C11H9N5O2 . It has a molecular weight of 243.22 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N5O2/c1-7-9(10-12-13-11(17)18-10)15-16(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,17) . This code provides a specific description of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
- The compound is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the formation of 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008). Additionally, its derivatives have been synthesized for use in palladium(II) complexes and high-turnover catalysis in aqueous media (Bumagin et al., 2018).
Antioxidant and Antimicrobial Properties
- Some derivatives of this compound have been examined for in-vitro antioxidant activities. A green protocol was developed for S-alkylation of 2-mercapto-1,3,4-oxadiazole, leading to the synthesis of compounds with potential antioxidant properties (Kumar K., Kalluraya, & Kumar, 2018).
- It also features in the synthesis of compounds with antimicrobial activities. For example, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one was synthesized and characterized for its antimicrobial properties (Ustabaş et al., 2020).
Catalysis and Ligand Formation
- This compound is also instrumental in the formation of ligands used in catalytic processes. The synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their application in palladium(II) complexes demonstrates its role in facilitating C-C cross-coupling reactions under Green Chemistry conditions (Bumagin et al., 2018).
Structural Transformation and Derivative Synthesis
- The compound is crucial in the structural transformation and synthesis of various derivatives. For example, 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives have been synthesized, showcasing the versatility of this compound in generating new molecular structures (Milcent, Barbier, Tzirenstchikow, & Lebreton, 1989).
Tuberculostatic Activity
- Derivatives of this compound have been evaluated for tuberculostatic activity, demonstrating its potential in addressing tuberculosis, a major global health concern (Foks et al., 2004).
Analgesic and Anti-inflammatory Activities
- The compound has been linked to the synthesis of derivatives with analgesic and anti-inflammatory activities, highlighting its potential in pharmacological applications (Dewangan et al., 2016).
properties
IUPAC Name |
5-(5-methyl-2-phenyltriazol-4-yl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-7-9(10-12-13-11(17)18-10)15-16(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZKWUQPIJIKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C2=NNC(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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